![molecular formula C17H14Cl2N2O3S B3004500 4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether CAS No. 321574-13-4](/img/structure/B3004500.png)
4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of piperazine . Piperazine derivatives are often used in the treatment of allergies . They have a higher affinity to H1 receptors than histamine, which makes them effective in treating allergic reactions .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of derivatives . The target compounds were designed and synthesized with Part C of levocetirizine (a leading compound in the treatment of allergies) replaced with sulfonamides . All reactions were monitored by thin layer chromatography .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were monitored by thin layer chromatography . This method allows for the detection and monitoring of the progress of the reactions .Applications De Recherche Scientifique
Antiviral Activity
The compound has been found to have antiviral activity . Specifically, it has been shown to possess certain anti-tobacco mosaic virus activity . This makes it a potential candidate for the development of new antiviral drugs.
Antibiotic Properties
Sulfonyl derivatives, such as this compound, have brought about an antibiotic revolution in medicine . They are associated with a wide range of biological activities, making them useful in the development of new antibiotics .
Antifungal Properties
The compound has also been reported to possess antifungal properties . This could make it useful in the treatment of various fungal infections .
Herbicidal Properties
Sulfonyl derivatives have been reported to possess herbicidal properties . This suggests that the compound could be used in the development of new herbicides .
Anticonvulsant Properties
Certain 1,3,4-thiadiazoles, which are structurally similar to this compound, have displayed anticonvulsant properties . This suggests potential applications in the treatment of seizure disorders .
Anticancer Properties
In previous work, a series of 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit the growth of tumor cells . This suggests that the compound could have potential applications in cancer treatment .
Antioxidant Properties
Indole derivatives, which are structurally similar to this compound, have been found to possess antioxidant properties . This suggests that the compound could be used in the development of new antioxidants .
Antimicrobial Properties
Indole derivatives have been found to possess antimicrobial properties . This suggests that the compound could be used in the development of new antimicrobial drugs .
Mécanisme D'action
While the exact mechanism of action for this specific compound is not mentioned in the sources, it’s known that piperazine derivatives, which this compound is a part of, often act as H1 receptor antagonists . They have a higher affinity to H1 receptors than histamine, which makes them effective in treating allergic reactions .
Propriétés
IUPAC Name |
5-[1-(4-chlorophenoxy)ethyl]-1-(4-chlorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c1-12(24-15-6-2-13(18)3-7-15)17-10-11-20-21(17)25(22,23)16-8-4-14(19)5-9-16/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFRSZJRMIDRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

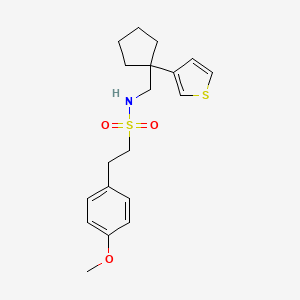
![N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal](/img/structure/B3004419.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004422.png)
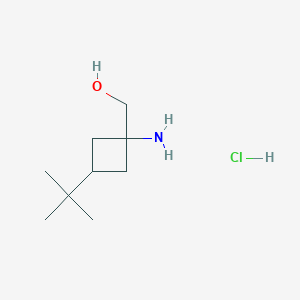

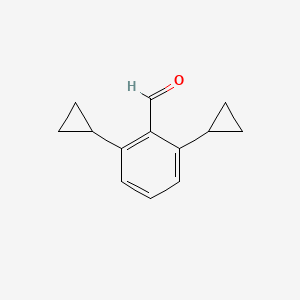
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3004428.png)
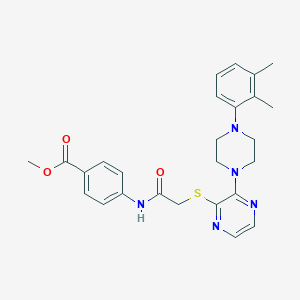
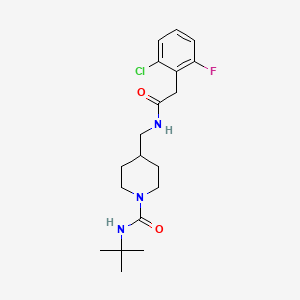
![3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride](/img/structure/B3004434.png)
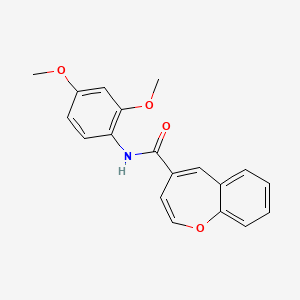
![N-(3-imidazol-1-ylpropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B3004436.png)
![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3004439.png)